molecular formula C15H16N4O2 B1528315 5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1638612-70-0

5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1528315
M. Wt: 284.31 g/mol
InChI Key: LITRBBJHRSNOQV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their wide range of biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the amine group (-NH2) could participate in a variety of reactions, such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various pyrazolo[1,5-a]pyrimidine derivatives, including structures closely related to the specified compound, by reacting specific precursors like N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These compounds are characterized for their structural integrity using techniques such as IR, MS, 1H-NMR, and 13C-NMR, establishing a foundation for further application studies (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

The synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the compound's potential for anti-cancer applications, providing a basis for further research into their therapeutic potential (Hassan, Hafez, & Osman, 2014).

Anti-inflammatory and Anti-cancer Activities

Another study describes an environmentally benign synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their promising anti-inflammatory and anti-cancer activities. These findings underscore the compound's significance in medicinal chemistry, particularly in developing new therapeutic agents (Kaping et al., 2016).

Corrosion Inhibition

Pyrazole derivatives, including structures similar to the compound , have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. This application is crucial for industrial maintenance, highlighting the compound's versatility beyond biomedical research (Yadav, Gope, Kumari, & Yadav, 2016).

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis methods .

properties

IUPAC Name

5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-12-4-2-3-11(9-12)13-10-14-15(20)18(6-5-16)7-8-19(14)17-13/h2-4,7-10H,5-6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRBBJHRSNOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152859
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS RN

1638612-70-0
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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